2,6-Dimethylphenylfluoroformate
Description
2,6-Dimethylphenylfluoroformate (CAS: Not explicitly provided) is an organofluorine compound characterized by a phenyl ring substituted with methyl groups at the 2 and 6 positions and a fluoroformate (-OCOF) functional group. The fluoroformate moiety is highly electrophilic, making the compound reactive in acyl transfer reactions. Its synthesis likely involves the reaction of 2,6-dimethylphenol with fluorophosgene or derivatives under controlled conditions . The steric hindrance from the methyl groups may enhance stability by shielding the reactive fluoroformate group, while the electron-donating methyl substituents modulate the aromatic ring’s electronic properties. Applications include its use as an intermediate in pharmaceuticals and agrochemicals, though its high reactivity necessitates careful handling.
Properties
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylfluoroformate typically involves the reaction of 2,6-dimethylphenol with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired fluoroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenylfluoroformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroformate group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroformate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2,6-Dimethylphenylfluoroformate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylfluoroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound interacts with molecular targets through nucleophilic attack on the fluoroformate group, resulting in the release of fluoride ions and the formation of new covalent bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Reactivity
| Compound | Substituents on Phenyl Ring | Functional Group | Key Properties |
|---|---|---|---|
| 2,6-Dimethylphenylfluoroformate | 2,6-dimethyl | Fluoroformate (-OCOF) | High reactivity, steric protection, moderate stability |
| Phenylfluoroformate | None | Fluoroformate (-OCOF) | Higher reactivity, lower stability due to unhindered ring |
| N-(2,6-Dimethylphenyl)formamide | 2,6-dimethyl | Formamide (-NHCO) | Lower reactivity, higher thermal stability |
| Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate | 2,6-dichloro, 4-CF₃ | Acetate ester | Enhanced lipophilicity, antimicrobial activity |
| Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate | 2,6-difluoro, 4-CF₃ | Benzoate ester | Electron-withdrawing effects, potential agrochemical use |
- Functional Group Impact : The fluoroformate group in this compound confers greater electrophilicity compared to formamide or ester derivatives, enabling nucleophilic acyl substitutions. However, it is less stable than formamides (e.g., N-(2,6-Dimethylphenyl)formamide) due to the labile OCOF group .
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methyl groups (this compound) donate electrons via hyperconjugation, deactivating the ring and reducing electrophilicity at the meta/para positions. This contrasts with fluorine or trifluoromethyl substituents (e.g., in Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate), which withdraw electrons, enhancing reactivity of adjacent functional groups .
- The fluoroformate group’s electronegativity partially counterbalances the methyl groups’ electron-donating effects, maintaining sufficient electrophilicity for reactions.
Stability and Reactivity
- Hydrolysis Resistance : The 2,6-dimethyl configuration provides steric protection against nucleophilic attack, improving stability relative to phenylfluoroformate. For instance, hydrolysis rates in aqueous conditions are likely slower, as seen in analogous compounds like N-(2,6-Dimethylphenyl)formamide .
- Thermal Stability : Fluoroformates generally decompose at lower temperatures than formamides. This compound may exhibit moderate thermal stability (50–100°C range) based on similar aryl fluoroformates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
